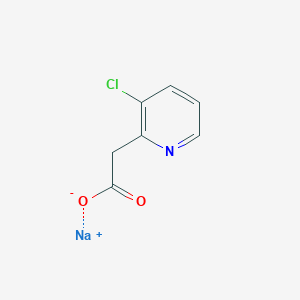
4-(Pentafluoroethylthio)biphenyl, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pentafluoroethylthio)biphenyl, also known as 4-PFEB, is a chemical compound that is used in a variety of scientific research applications. It belongs to a class of compounds known as biphenyls, which are characterized by two aromatic rings linked together. 4-PFEB is an important research chemical due to its unique properties, including its low melting point, high solubility in non-polar solvents, and its ability to undergo substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemical Chaperones and Proteostasis
Compounds with specific functional groups, such as biphenyl structures, may play roles in biological systems as chemical chaperones. For instance, 4-phenylbutyric acid has been explored for its ability to act as a low molecular weight chemical chaperone, preventing misfolded protein aggregation and alleviating endoplasmic reticulum (ER) stress, which is crucial for maintaining cellular proteostasis (Kolb et al., 2015). Such mechanisms are fundamental in understanding and potentially treating diseases related to protein misfolding and aggregation.
Environmental Contaminants and Remediation
Biphenyl derivatives, especially those that are halogenated like polychlorinated biphenyls (PCBs), have been extensively studied for their environmental impact and remediation strategies. Studies have focused on the remediation of PCBs in contaminated soils and sediments, exploring methods like phytoremediation, microbial degradation, and chemical treatments (Jing et al., 2018). Such research is critical for environmental protection and the safe management of hazardous substances.
Analytical and Biochemical Studies
Biphenyl structures are also significant in analytical chemistry and biochemistry, where they might be used as scaffolds for developing chemosensors or studied for their interaction with biological molecules. For example, 4-methyl-2,6-diformylphenol, a compound related to biphenyl, has been used as a platform for developing chemosensors for various analytes (Roy, 2021). These sensors can detect metal ions, anions, and neutral molecules, highlighting the versatility of biphenyl derivatives in biochemical research.
Eigenschaften
IUPAC Name |
1-(1,1,2,2,2-pentafluoroethylsulfanyl)-4-phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5S/c15-13(16,17)14(18,19)20-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAVJMFRZDYJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)SC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)





